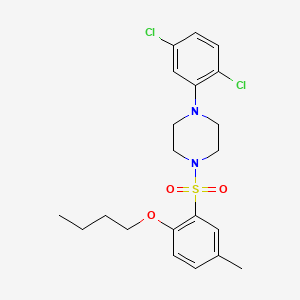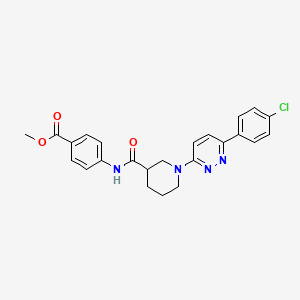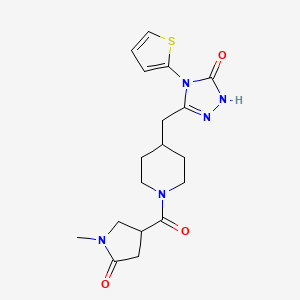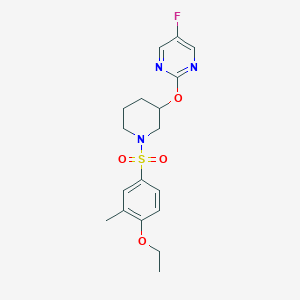
N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide” is a complex organic compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of cyclohexylamine with an appropriate sulfonyl chloride to form the sulfonamide, followed by further functionalization . The synthesis of piperazine derivatives has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Catalysis and Material Science
Sulfonamide-substituted compounds, like the one , are explored for their solubility, stability, and catalytic applications. For instance, 4-tert-Butylbenzenesulfonamide, a related compound, was investigated for its potential as an oxidation catalyst. The study found that this phthalocyanine exhibits remarkable stability under oxidative conditions, making it a candidate for industrial applications involving the oxidation of olefins like cyclohexene and styrene to produce valuable chemicals such as allylic ketones and benzaldehyde (Umit Işci et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally similar to N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide have been evaluated for their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases, which are key targets in the treatment of various diseases. For example, derivatives synthesized for COX-2 inhibition showed promising results, indicating their potential for treating conditions such as rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).
Additionally, a series of benzenesulfonamides containing triazole-tethered phenyl 'tail' moieties exhibited potent inhibition of human mitochondrial carbonic anhydrases VA and VB. These enzymes are involved in lipogenesis, suggesting the compounds' potential in developing anti-obesity therapies (S. Poulsen et al., 2008).
Pharmacological Studies
Other studies have focused on synthesizing and evaluating benzenesulfonamide derivatives for their pharmacological properties. For instance, ureido-substituted benzenesulfonamides showed significant inhibition of carbonic anhydrases IX and XII, which are associated with tumor growth. One specific compound demonstrated antimetastatic activity in breast cancer models, highlighting its potential as a novel drug candidate (F. Pacchiano et al., 2011).
Zukünftige Richtungen
The future directions for research on “N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in benzenesulfonamide derivatives for their anticancer and antimicrobial activities , this compound could be a promising candidate for future studies.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c1-2-28(23-11-7-4-8-12-23)32(30,31)24-15-13-21(14-16-24)25(29)27-19-17-26(18-20-27)22-9-5-3-6-10-22/h3,5-6,9-10,13-16,23H,2,4,7-8,11-12,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAAZBVQEIOIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2732893.png)

![8-(2-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2732898.png)
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide](/img/structure/B2732900.png)

![N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2732902.png)


![2-chloro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2732907.png)


![N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2732911.png)
![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2732912.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2732913.png)
